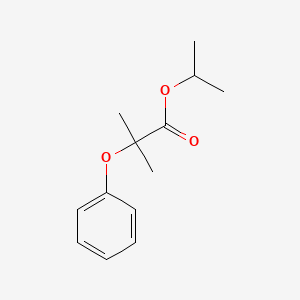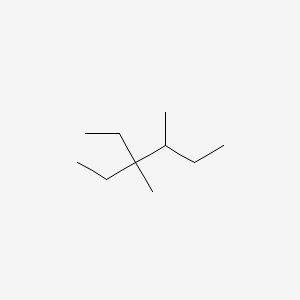
3-Ethyl-3,4-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3,4-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon compound consisting of a hexane backbone with ethyl and methyl substituents. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. Alkanes are known for their relatively low reactivity compared to other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3,4-dimethylhexane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable hexane derivative. For instance, starting with 3,4-dimethylhexane, an ethyl group can be introduced at the 3rd carbon position using ethyl halides (such as ethyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions and requires a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as hydroisomerization, where linear alkanes are converted into branched alkanes using metal catalysts like platinum or palladium on alumina supports. This process is conducted at elevated temperatures and pressures to achieve high yields of the desired branched alkane.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,4-dimethylhexane, like other alkanes, primarily undergoes substitution reactions rather than addition reactions due to the absence of double or triple bonds. Some common reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine gas, UV light or heat.
Combustion: Oxygen, high temperature.
Cracking: High temperature, catalysts like zeolites or alumina.
Major Products Formed
Halogenation: Haloalkanes such as 3-chloro-3,4-dimethylhexane.
Combustion: Carbon dioxide (CO2) and water (H2O).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-3,4-dimethylhexane is primarily used as a reference compound in various scientific studies, particularly in the field of organic chemistry. Its well-defined structure makes it useful for studying the properties and reactivity of branched alkanes. Additionally, it can serve as a model compound for investigating the effects of branching on the physical and chemical properties of hydrocarbons.
In the petroleum industry, branched alkanes like this compound are studied to understand their behavior during refining processes such as cracking and reforming. This knowledge helps optimize the production of high-octane fuels and other valuable petrochemical products.
Mechanism of Action
As a hydrocarbon, 3-ethyl-3,4-dimethylhexane does not have specific biological activity or a mechanism of action in the traditional sense. its chemical behavior can be explained by the principles of organic chemistry. The compound’s reactivity is influenced by the presence of substituents and the overall molecular structure, which affects factors like steric hindrance and electron distribution.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylhexane: A similar branched alkane with two methyl groups on the hexane backbone.
4-Ethyl-3,3-dimethylhexane: Another branched alkane with a different arrangement of ethyl and methyl groups.
3-Ethyl-4-methylhexane: A compound with one ethyl and one methyl group on the hexane backbone.
Uniqueness
3-Ethyl-3,4-dimethylhexane is unique due to its specific arrangement of substituents, which influences its physical and chemical properties. The presence of both ethyl and methyl groups at distinct positions on the hexane backbone results in unique steric and electronic effects, making it an interesting compound for studying the impact of branching on hydrocarbon behavior.
Properties
CAS No. |
52897-06-0 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3-ethyl-3,4-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-9(4)10(5,7-2)8-3/h9H,6-8H2,1-5H3 |
InChI Key |
ZGJCTUKRTSBTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


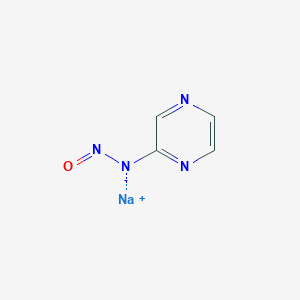
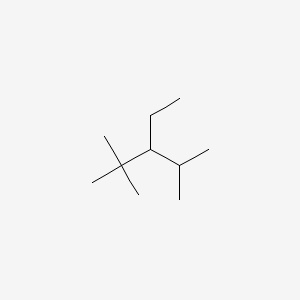


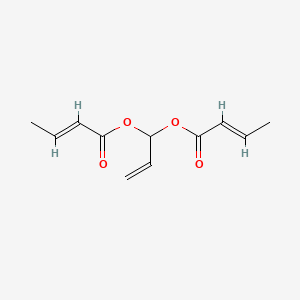
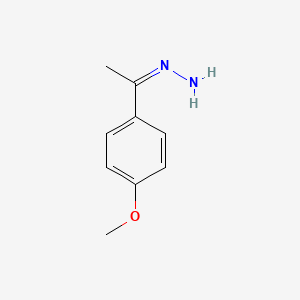
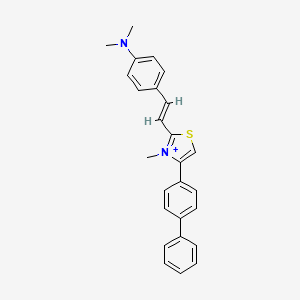
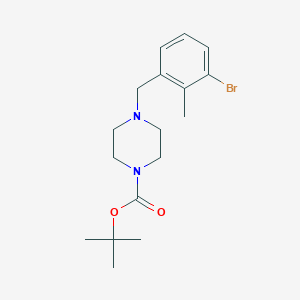

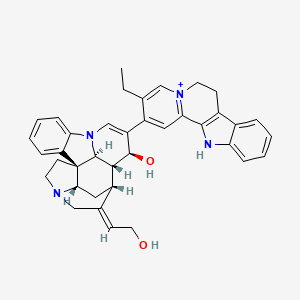
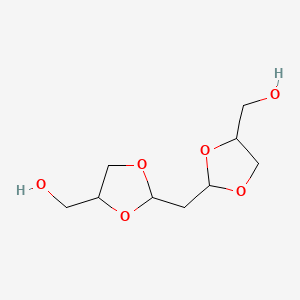
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

